(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one
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Description
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C18H13N3OS2 and its molecular weight is 351.44. The purity is usually 95%.
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Biological Activity
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential as therapeutic agents, exhibiting a range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by recent research findings and case studies.
Structure and Synthesis
The compound features a thiazolidinone core structure, which is a five-membered ring containing sulfur and nitrogen atoms. The substitution at various positions of the thiazolidinone scaffold can significantly influence its biological activity. Recent synthetic strategies have focused on modifying the substituents to enhance efficacy against specific targets.
Anticancer Activity
Thiazolidinone derivatives, including the compound , have shown significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and enzyme inhibition.
- Case Study : A study demonstrated that thiazolidinone derivatives could inhibit the growth of several cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested . The structure-activity relationship (SAR) analysis revealed that modifications at the 2 and 5 positions of the thiazolidinone ring are crucial for enhancing anticancer activity.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Findings : In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) ranging from 31.25 µg/ml to 62.5 µg/ml against various bacterial strains, including E. coli and K. pneumoniae .
Bacterial Strain | MIC (µg/ml) |
---|---|
E. coli | <31.25 |
K. pneumoniae | 62.5 |
C. glabrata | 31.25 |
Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been evaluated using various assays, including DPPH radical scavenging.
- Research Insights : Compounds derived from thiazolidinones have shown significant antioxidant activity with EC50 values indicating strong radical scavenging capabilities . For instance, certain derivatives exhibited EC50 values as low as 0.565 mM, suggesting their potential use in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
Thiazolidinone derivatives also exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-3-(3-methylphenyl)-1,3-thiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-5-4-6-12(9-11)21-17(22)15(24-18(21)23)10-16-19-13-7-2-3-8-14(13)20-16/h2-10,22H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZAESLVWOPRHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.